molecular formula C10H13Cl3 B1232785 Plocamene E CAS No. 63866-51-3

Plocamene E

Cat. No.: B1232785
CAS No.: 63866-51-3
M. Wt: 239.6 g/mol
InChI Key: VBPRIDXMLSACHK-DXQGWMINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plocamene E (8) is a halogenated monoterpene isolated from the red algae Plocamium violaceum, primarily collected from marine environments such as the Pacific coast . Structurally, it belongs to the alicyclic polyhalogenated monoterpenes, characterized by a bicyclic framework with chlorine and bromine substitutions. Its biosynthesis is hypothesized to originate from Plocamene C (9) via enzymatic dehydrohalogenation, a pathway supported by ozonolysis experiments that yield aromatic aldehydes (e.g., 2,5-benzaldehyde) . Analytical techniques such as NMR (nuclear magnetic resonance), GC/MS (gas chromatography-mass spectrometry), and HPLC (high-performance liquid chromatography) have been critical in elucidating its stereochemistry and purity .

Properties

CAS No.

63866-51-3

Molecular Formula

C10H13Cl3

Molecular Weight

239.6 g/mol

IUPAC Name

(1R,2S,4S)-1,2-dichloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane

InChI

InChI=1S/C10H13Cl3/c1-7-6-10(2,13)9(12)5-8(7)3-4-11/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m1/s1

InChI Key

VBPRIDXMLSACHK-DXQGWMINSA-N

SMILES

CC1(CC(=C)C(CC1Cl)C=CCl)Cl

Isomeric SMILES

C[C@]1(CC(=C)[C@@H](C[C@@H]1Cl)/C=C/Cl)Cl

Canonical SMILES

CC1(CC(=C)C(CC1Cl)C=CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Plocamene B (2)

  • Source : Plocamium violaceum (chemotypes CT-β and CT-δ) .
  • Structure : Alicyclic with a bicyclic skeleton and distinct halogenation patterns (Cl/Br).
  • Biosynthesis : Shares a precursor (Plocamene C) with Plocamene E but undergoes divergent halogenation or cyclization steps .
  • Key Difference : Exhibits higher thermal stability compared to this compound, as evidenced by its resistance to aromatization under ambient conditions .

Preplocamane A (13)

  • Source : Plocamium violaceum (chemotype CT-α) .
  • Structure: Acyclic trihalogenated monoterpene with a linear carbon chain.
  • Biosynthesis : Likely derived from early-stage polyhalogenation before cyclization.
  • Key Difference : Lacks the bicyclic framework of this compound, resulting in reduced bioactivity in cytotoxicity assays .

Costatol (15)

  • Source : Plocamium costatum (Tasmanian populations) .
  • Structure : Acyclic oxygen-containing analog with hydroxyl and ether functional groups.
  • Key Difference : The presence of oxygen substituents enhances solubility in polar solvents, contrasting with the lipophilic nature of this compound .

Compound 2 (from P. oregonum)

  • Source : Plocamium oregonum.
  • Structure: Acyclic polyhalogenated (Br/Cl) monoterpene.
  • Key Difference : Bromine-rich composition confers distinct NMR spectral shifts (e.g., δ 2.18 ppm for Br-substituted methyl groups) compared to Cl-dominated this compound .

Ecological and Chemotypic Variations

  • Chemotype Influence :
    • CT-α : Dominated by preplocamenes (e.g., 13), scarce in this compound .
    • CT-β : Rich in Plocamene D family; this compound is rare .
    • CT-δ/γ : Mixtures of Plocamene B and D; this compound occurs in trace amounts .
  • Geographical Impact :
    • This compound is predominantly found in P. violaceum from Monterey Bay, while P. costatum (Australian Barrier Reef) shares acyclic analogs with P. cartilagenium .

Data Tables

Table 1. Comparative Analysis of this compound and Related Compounds

Compound Source Structure Type Halogenation Key Spectral Data (NMR) Bioactivity Notes
This compound (8) P. violaceum (CT-δ/γ) Alicyclic Cl, Br δ 8.92 (s, CHO), δ 3.84 (dd, CH) Moderate cytotoxicity
Plocamene B (2) P. violaceum (CT-β) Alicyclic Cl, Br δ 2.70 (d, CH), δ 3.51 (brm, CH) Higher thermal stability
Preplocamane A (13) P. violaceum (CT-α) Acyclic Cl, Br δ 1.66 (s, CH3), δ 2.00 (s, CH3) Low bioactivity
Costatol (15) P. costatum (Tasmania) Acyclic O-functional δ 3.51 (OH), δ 2.18 (m, CH2) Enhanced solubility
Compound 2 P. oregonum Acyclic Br, Cl δ 2.18 (m, Br-CH2) Bromine-specific shifts

Research Findings

Biosynthetic Pathways : this compound and B share Plocamene C as a precursor, but divergent halogenation steps lead to structural differences .

Ecological Drivers : Halogenation patterns correlate with algal defense mechanisms; brominated compounds (e.g., from P. oregonum) may deter specific marine grazers .

Spectral Signatures: this compound’s aldehyde proton (δ 8.92 ppm) distinguishes it from non-aromatized analogs like Plocamene B .

Chemotype Utility : Chemotyping guides targeted isolation; CT-δ collections yield Plocamene B, while CT-α is optimal for preplocamenes .

Q & A

Q. What methodologies are recommended for the structural elucidation of Plocamene E in complex biological matrices?

To characterize this compound, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (e.g., 1^1H, 13^{13}C) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) for molecular formula confirmation and fragmentation patterns .
  • Chromatography : HPLC or GC-MS to separate this compound from co-occurring analogs (e.g., Plocamene B or D) in Plocamium spp. extracts .

Q. Example Table 1: Comparative Spectral Data for this compound and Related Compounds

Compound1^1H NMR δ (ppm)13^{13}C NMR δ (ppm)HRMS (m/z)Source Species
This compound5.32 (d, J=10 Hz)128.4, 130.1324.9872P. violaceum CT-β
Plocamene B5.45 (m)125.9, 132.7310.9567P. violaceum CT-δ
Preplocamane A4.89 (t, J=8 Hz)118.3, 135.2338.0124P. violaceum CT-α
Data synthesized from chemotype-specific collections .

Q. How can researchers design ecologically relevant studies to investigate the role of this compound in marine chemical ecology?

  • Field Collections : Sample Plocamium populations across distinct chemotypes (CT-α, β, δ, γ) to correlate this compound production with ecological stressors or symbionts .
  • Bioassays : Test purified this compound against common marine predators (e.g., amphipods) or fouling organisms using dose-response experiments .
  • Environmental Monitoring : Measure abiotic factors (e.g., salinity, temperature) at collection sites to identify triggers for this compound biosynthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data of this compound across different studies?

Conflicting bioactivity results often arise from:

  • Chemotype Variability : this compound yield and purity depend on the source population’s chemotype (CT-β vs. CT-δ) .
  • Assay Conditions : Standardize solvent systems (e.g., DMSO concentration) and cell lines to minimize artifacts .
  • Meta-Analysis : Apply systematic review protocols (PRISMA) to aggregate data, assess publication bias, and perform subgroup analyses by chemotype or extraction method .

Q. How do chemotype variations within Plocamium species impact the isolation and yield of this compound?

  • Chemotype-Specific Isolation : CT-β populations (e.g., Pescadero Beach collections) yield higher this compound quantities than CT-α or CT-δ .
  • Method Optimization : Use preparative HPLC with chemotype-guided solvent systems (hexane:EtOAc gradients for CT-β) to improve recovery .

Q. Example Table 2: Chemotype-Driven Yield Variability of this compound

ChemotypeCollection SiteThis compound Yield (mg/kg dry wt)Dominant Co-Occurring Compounds
CT-βPescadero Beach, CA12.4 ± 1.8Plocamene D, Violacealide A
CT-αSea Rock Motel, CA3.1 ± 0.9Preplocamane A, Trihalomonoterpene
CT-δTasmanian Coastline6.7 ± 1.2Plocamene B, Costatol
Adapted from chemotype classification studies .

Q. What interdisciplinary approaches enhance the validation of this compound’s proposed biosynthetic pathways?

  • Genomic Mining : Screen Plocamium transcriptomes for halogenase or terpene synthase genes linked to this compound production .
  • Isotopic Labeling : Feed 13^{13}C-labeled precursors to cultured specimens to track incorporation into this compound’s skeleton .
  • Computational Modeling : Use in silico tools (e.g., molecular docking) to predict enzyme-substrate interactions in proposed pathways .

Q. How should researchers address ethical and reproducibility challenges in field-based studies of this compound?

  • Sustainable Sampling : Follow IUCN guidelines to avoid overharvesting Plocamium populations.
  • Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) and document chemotype metadata using FAIR principles .
  • Collaborative Verification : Partner with independent labs to replicate key findings, especially bioactivity claims .

Guidance for Research Question Formulation

  • Apply the PICO framework to structure hypotheses:
    • P opulation: Plocamium violaceum (CT-β)
    • I ntervention: this compound isolation
    • C omparison: Other chemotypes or analogs
    • O utcome: Bioactivity, yield, or ecological role .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on under-explored chemotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plocamene E
Reactant of Route 2
Plocamene E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.